molecular formula C18H17N3O2 B2997270 Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate CAS No. 1797885-19-8

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B2997270
CAS No.: 1797885-19-8
M. Wt: 307.353
InChI Key: STIVJORLLBGFIZ-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-23-18(22)16-10-14(13-8-9-13)19-17-11-15(20-21(16)17)12-6-4-3-5-7-12/h3-7,10-11,13H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIVJORLLBGFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. One common method involves the condensation of 1-cyclopropyl-4,4-difluorobutane-1,3-dione with ethyl 5-amino-1H-pyrazole-4-carboxylate in acetic acid . This reaction proceeds under reflux conditions to yield the desired pyrazolo[1,5-a]pyrimidine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, the compound’s interaction with cellular receptors can modulate various signaling pathways, contributing to its antibacterial and antifungal activities.

Comparison with Similar Compounds

Ethyl 5-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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